4-(2-Methoxyphenyl)-2(3h)-thiazolone hydrazone
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Description
4-(2-Methoxyphenyl)-2(3h)-thiazolone hydrazone is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a hydrazone derivative of thiazolone and has a number of interesting properties that make it useful for a variety of applications.
Scientific Research Applications
Corrosion Inhibition
Thiazole hydrazones have been studied for their potential in corrosion inhibition. A study focused on the mild steel anti-corrosion potential of newly synthesized thiazole hydrazones in acid media, revealing that these compounds significantly reduce corrosion through both thermodynamic and electrochemical processes. Their adsorption follows Langmuir isotherm, and they effectively suppress both anodic and cathodic processes of mild steel corrosion, acting as mixed-type inhibitors (Turuvekere K. Chaitra et al., 2016).
Antimicrobial and Antifungal Activities
Several studies have explored the antimicrobial and antifungal potential of thiazole hydrazone derivatives. For instance, novel thiazolyl hydrazone derivatives were synthesized and found to exhibit significant anticandidal activity against Candida utilis, alongside promising anticancer properties against MCF-7 cancer cells (M. Altıntop et al., 2014). Another study synthesized a series of thiazole derivatives showing moderate to excellent antimicrobial activity against a range of bacterial and fungal strains, highlighting their potential in treating infections (S. Bharti et al., 2010).
Anticancer Activities
Research into thiazole hydrazones also extends to anticancer applications. Synthesized thiazolyl hydrazone derivatives have shown inhibitory effects against cancer cell lines, such as MCF-7, highlighting their potential as anticancer agents (S. Carradori et al., 2013).
Material Science
In materials science, thiazole hydrazones are studied for optoelectronic applications. For example, 9-(4-methoxyphenyl)carbazolyl-containing hydrazones have been prepared and characterized for their potential use in optoelectronics, demonstrating the versatility of thiazole hydrazones in various scientific fields (Ausra Matoliukstyte et al., 2005).
Anti-inflammatory and Analgesic Activities
Thiazole derivatives have been reported to possess anti-inflammatory and analgesic activities, making them potential candidates for new therapeutic agents in treating inflammation and pain (V. Alagarsamy et al., 2011).
properties
IUPAC Name |
[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]hydrazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3OS/c1-14-9-5-3-2-4-7(9)8-6-15-10(12-8)13-11/h2-6H,11H2,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STFMGWJTFANYEM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CSC(=N2)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50428311 |
Source
|
Record name | [4-(2-Methoxy-phenyl)-thiazol-2-yl]-hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50428311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methoxyphenyl)-2(3h)-thiazolone hydrazone | |
CAS RN |
299169-54-3 |
Source
|
Record name | [4-(2-Methoxy-phenyl)-thiazol-2-yl]-hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50428311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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